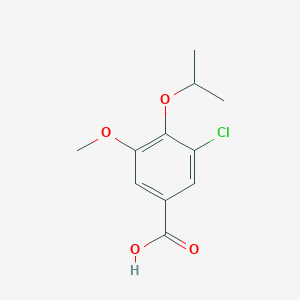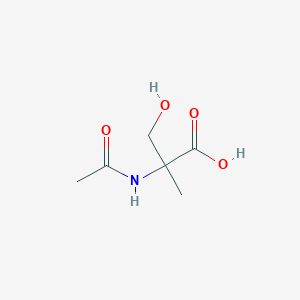![molecular formula C13H17ClN2O2 B3386740 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide CAS No. 750608-18-5](/img/structure/B3386740.png)
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide
Descripción general
Descripción
“2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide” is a chemical compound with the CAS number 1131-01-7 . It is also known by the synonyms “2-Chloro-N-(2,6-dimethylphenyl)acetamide” and "N-(2,6-Dimethylphenyl)chloroacetamide" . This compound is used for research and development purposes .
Physical And Chemical Properties Analysis
This compound is a colorless crystal with a density of 1.23 at 20°C . It has a melting point of 45.8-46.7°C . The compound is insoluble in water .Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention if irritation persists .
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide is the acetohydroxyacid synthase (AHAS) enzyme . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and growth in plants.
Mode of Action
This compound acts by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of essential amino acids, leading to a halt in protein synthesis and, consequently, growth inhibition in plants .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids. By inhibiting AHAS, it disrupts the production of these amino acids, leading to a deficiency that affects various downstream processes, including protein synthesis .
Result of Action
The primary result of the action of this compound is the inhibition of growth in plants. By disrupting the synthesis of essential amino acids, the compound effectively halts protein synthesis, leading to growth inhibition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can impact the compound’s effectiveness. Additionally, the compound’s stability may be affected by exposure to light, heat, or certain chemical reactions. It’s crucial to store and handle the compound appropriately to maintain its efficacy .
Propiedades
IUPAC Name |
2-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-8-5-4-6-9(2)12(8)16-11(17)7-15-13(18)10(3)14/h4-6,10H,7H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVCCMHXEFKDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-chloro-N-({[4-chloro-2-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(propan-2-yl)acetamide](/img/structure/B3386678.png)

![2-Chloro-5-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B3386686.png)


![(NE)-N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B3386717.png)


![2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B3386732.png)
![3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B3386747.png)
